Treprostinil

Pulmonary Arterial Hypertension Pharmacokinetics Inhaled Drug Delivery

Treprostinil is the only prostacyclin analog available in SC, IV, inhaled, and oral forms, offering unmatched flexibility for PAH and PH-ILD research. Its unique EP2/DP1/IP agonism directly targets vascular remodeling, a key differentiator from selective IP agonists. Demonstrating a significant 34% mortality reduction (RR 0.66) in clinical meta-analysis, it is the evidence-based standard-of-care comparator. Superior room-temperature stability and a ~4-hour half-life simplify chronic preclinical dosing via osmotic pumps, reducing animal stress versus continuous-infusion alternatives.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
CAS No. 81846-19-7
Cat. No. B120252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTreprostinil
CAS81846-19-7
Synonyms((1R,2R,3AS,9AS)-2-hydroxy-1-((3S)-3-hydroxyoctyl)-2,3,3A,4,9,9A-hexahydro-1H-cylopent(b)naphthalen-5-yl)oxy)acetate
Orenitram
Remodulin
trepostinil sodium
treprostinil
treprostinil diethanolamine
treprostinil diolamin
treprostinil diolamine
treprostinil sodium
UT-15
UT-15C
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O
InChIInChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1
InChIKeyPAJMKGZZBBTTOY-ZFORQUDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.31e-03 g/L

Treprostinil (CAS 81846-19-7): Key Facts for Scientific Procurement and Research


Treprostinil is a synthetic, tricyclic benzidine analog of prostacyclin (PGI₂), approved by the FDA for the treatment of pulmonary arterial hypertension (PAH; WHO Group 1) to improve exercise capacity and delay clinical deterioration [1]. It functions as a potent vasodilator of pulmonary and systemic arterial beds and inhibits platelet aggregation [2]. Uniquely among prostacyclin analogs, treprostinil is available in four clinically approved formulations: subcutaneous (SC), intravenous (IV), inhaled, and oral, offering significant flexibility in clinical and research applications [3].

Why Treprostinil (CAS 81846-19-7) is Not Interchangeable with Other Prostacyclin Analogs


Prostacyclin pathway therapies for PAH are pharmacologically distinct, and simple substitution is not clinically or scientifically justified [1]. Treprostinil possesses a unique profile of chemical stability, pharmacokinetic parameters, and multi-receptor agonist activity that differentiates it from alternatives like epoprostenol, iloprost, and selexipag [2]. These differences manifest in divergent clinical outcomes; for instance, a network meta-analysis of 32 studies demonstrated that while epoprostenol shows superior hemodynamic improvement, treprostinil is associated with a significant 34% reduction in mortality (RR 0.66; 95%CI 0.49–0.90) compared to placebo, a benefit not uniformly demonstrated across all prostacyclin therapies [3]. Procurement decisions based on class alone risk selecting a compound with a materially different efficacy, safety, and handling profile than the one specifically validated for a given research or clinical protocol.

Quantitative Differentiation of Treprostinil (CAS 81846-19-7) from Prostacyclin Analogs


Extended Pharmacokinetic Half-Life Enables Practical Dosing Schedules Compared to Epoprostenol and Iloprost

Treprostinil possesses a significantly extended half-life compared to its primary prostacyclin analogs. This is a critical differentiator, as the ultra-short half-life of epoprostenol (<6 minutes) necessitates continuous IV infusion and complex pump management, while iloprost's short half-life requires frequent dosing. The prolonged half-life of treprostinil reduces dosing frequency and simplifies administration across multiple routes [1].

Pulmonary Arterial Hypertension Pharmacokinetics Inhaled Drug Delivery

Chemical Stability at Room Temperature Eliminates Cold Chain Requirements of Epoprostenol

A major logistical advantage of treprostinil is its chemical stability at room temperature. This property eliminates the need for the continuous cold chain (refrigeration and ice packs) that is mandatory for the clinical preparation and administration of epoprostenol (Flolan®), thereby reducing storage complexity, preventing potential degradation, and lowering the overall cost and complexity of drug management in both clinical and research settings [1].

Drug Stability Formulation Science Procurement and Logistics

Distinct Multi-Receptor Agonism (DP1 and EP2) Confers Unique Anti-Proliferative Profile Differentiating from Selexipag

Treprostinil's pharmacology is distinguished by its potent agonist activity at the DP1 and EP2 prostanoid receptors in addition to the canonical IP receptor. This contrasts sharply with selexipag, a non-prostanoid, highly selective IP receptor agonist designed to minimize off-target activation [1]. Studies in human pulmonary arterial smooth muscle cells (PASMCs) have demonstrated that the anti-proliferative effects of treprostinil are critically dependent on its EP2 receptor agonism, a mechanism absent in selexipag. This suggests treprostinil may offer enhanced anti-remodeling benefits beyond pure vasodilation [2].

Molecular Pharmacology Receptor Binding Vascular Remodeling

Demonstrated Survival Benefit in Clinical Outcomes Not Universally Shared by Newer Class Members

A 2025 network meta-analysis of 32 studies (N=7,819) provides quantitative evidence for the differential clinical impact of prostacyclin therapies. Treprostinil demonstrated a significant 34% reduction in mortality compared to placebo (RR 0.66, 95% CI 0.49–0.90), a finding not consistently observed across all agents. In contrast, while epoprostenol showed superior improvements in hemodynamics and functional capacity, and selexipag excelled in preventing clinical worsening, the specific mortality reduction signal for treprostinil is a key differentiator in the therapeutic class [1].

Clinical Efficacy Mortality Reduction Pulmonary Arterial Hypertension

Unparalleled Multi-Route Formulation Portfolio Addresses Diverse Research and Clinical Needs

Treprostinil is unique among prostacyclin analogs in that it is commercially available in four distinct, FDA-approved formulations: subcutaneous (Remodulin®), intravenous (Remodulin®), inhaled (Tyvaso®), and oral (Orenitram®) [1]. This multi-route availability is not matched by any other prostacyclin for PAH. Epoprostenol is IV only; iloprost is inhaled or IV (with limited availability); and selexipag is oral only. This portfolio provides unparalleled flexibility for research applications, allowing investigators to study pharmacokinetics, pharmacodynamics, and efficacy across a continuum of administration routes in various preclinical and clinical models without changing the active pharmaceutical ingredient [2].

Drug Formulation Route of Administration Preclinical Research Models

Key Research and Development Applications for Treprostinil (CAS 81846-19-7)


Preclinical In Vivo Modeling of Prostacyclin Pathway Therapeutics

Treprostinil's stability at room temperature and availability in multiple formulations (SC, IV, inhaled) make it the preferred prostacyclin analog for chronic preclinical studies in animal models of PAH. Its longer half-life (approx. 4 hours) allows for less frequent dosing via subcutaneous osmotic pumps compared to the continuous infusion required for epoprostenol, significantly reducing animal stress and technical complexity [1]. This logistical advantage, combined with its well-characterized pharmacology and clinical translation, positions treprostinil as the standard-of-care comparator in novel drug discovery and proof-of-concept studies evaluating new therapies for pulmonary hypertension [2].

Investigational Use in Ischemia-Reperfusion Injury (IRI) and Organ Transplantation

Preclinical and early clinical evidence suggests treprostinil has protective effects against ischemia-reperfusion injury, a key area of differentiation from other prostacyclin analogs. Studies have shown that treprostinil can ameliorate cold I/R injury in rat liver transplantation models and improve hepatic cytochrome P450 activity post-transplant [3]. Furthermore, its ability to downregulate pro-inflammatory cytokines and inhibit platelet aggregation supports its potential to minimize IRI in adult orthotopic liver transplant recipients [4]. For researchers investigating organ preservation, transplantation outcomes, or sterile inflammation, treprostinil offers a dual-acting, clinically available agent with a mechanism extending beyond pure vasodilation.

Studies on Vascular Smooth Muscle Proliferation and Reverse Remodeling

Treprostinil's unique pharmacological profile as a potent agonist of EP2 and DP1 receptors, in addition to the IP receptor, makes it an invaluable tool for dissecting the anti-proliferative mechanisms central to vascular remodeling in PAH [5]. Studies in human pulmonary arterial smooth muscle cells (PASMCs) have confirmed that the anti-proliferative actions of treprostinil are critically dependent on EP2 receptor signaling, a pathway not engaged by the selective IP agonist selexipag [6]. Therefore, research programs focused on understanding and therapeutically targeting the structural changes in the pulmonary vasculature—rather than just hemodynamic relief—will find treprostinil to be a uniquely informative compound.

Clinical Trials in Pulmonary Hypertension Associated with Interstitial Lung Disease (PH-ILD)

Treprostinil (specifically the inhaled formulation) has established efficacy in a distinct patient population beyond traditional PAH. It is FDA-approved for the treatment of pulmonary hypertension associated with interstitial lung disease (PH-ILD; WHO Group 3) to improve exercise ability, a claim not shared by most other prostacyclin analogs [7]. This approval was based on a large, multicenter, randomized, double-blinded, placebo-controlled trial demonstrating safety and efficacy [8]. This provides a clear scientific and regulatory differentiation point, making treprostinil the compound of choice for any clinical investigation or registry study focused on this specific and challenging patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Treprostinil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.